2-(2-Bromo-6-nitrophenyl)acetaldehyde

Catalog No.
S2955882
CAS No.
85355-50-6
M.F
C8H6BrNO3
M. Wt
244.044
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-6-nitrophenyl)acetaldehyde

CAS Number

85355-50-6

Product Name

2-(2-Bromo-6-nitrophenyl)acetaldehyde

IUPAC Name

2-(2-bromo-6-nitrophenyl)acetaldehyde

Molecular Formula

C8H6BrNO3

Molecular Weight

244.044

InChI

InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2

InChI Key

OOKCQYFQNZMYAK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-]

Solubility

not available

2-(2-Bromo-6-nitrophenyl)acetaldehyde is a synthetic organic compound characterized by its distinctive molecular structure, which includes a bromo and a nitro group attached to a phenyl ring. With a molecular weight of 290.12 g/mol, it appears as yellow crystalline solids. The compound's melting point ranges from 150 to 154 °C, while its boiling point is between 310 and 312 °C. These physical properties, along with its functional groups, contribute to its reactivity and potential applications in various fields of research.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
  • Oxidation: It can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Nitration: The presence of nitro groups allows for further nitration reactions under appropriate conditions.
  • Condensation Reactions: It can participate in various condensation reactions to form larger molecular structures, particularly with amines and alcohols.

Research indicates that 2-(2-Bromo-6-nitrophenyl)acetaldehyde exhibits notable biological activities, including:

  • Antibacterial Properties: Studies have shown that the compound possesses antibacterial effects against various strains of bacteria.
  • Antifungal Activity: It has also demonstrated antifungal properties, making it a candidate for applications in medical and agricultural fields.
  • Fluorescent Properties: The compound's ability to fluoresce allows it to be utilized as a fluorescent probe in cellular imaging and other biological studies. This property enables real-time observation of intracellular processes.

The synthesis of 2-(2-Bromo-6-nitrophenyl)acetaldehyde typically involves several steps:

  • Formation of o-Bromo-6-nitrophenol: The initial step involves reacting o-bromo-nitrobenzene with aqueous sodium hydroxide.
  • Oxidation: The resulting o-bromo-6-nitrophenol is then oxidized to produce 2-(2-bromo-6-nitrophenyl)acetaldehyde.
  • Purification and Characterization: After synthesis, the compound is purified using techniques such as recrystallization and characterized through methods like UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

2-(2-Bromo-6-nitrophenyl)acetaldehyde has several applications in scientific research:

  • Fluorescent Probes: Its fluorescent properties make it useful for imaging cellular processes.
  • Antibacterial and Antifungal Agents: The compound can be employed in developing new antimicrobial agents for medical applications.
  • High-throughput Screening Assays: It is utilized in screening assays for drug discovery and protein purification processes.

Several compounds share structural similarities with 2-(2-Bromo-6-nitrophenyl)acetaldehyde, each exhibiting unique properties. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
2-Bromo-4-nitrophenolBromo and nitro groups on phenolic ringUsed as an intermediate in dye synthesis
4-NitrobenzaldehydeNitro group on benzaldehydeKnown for its use in organic synthesis
3-Bromo-5-nitroanilineBromo and nitro groups on aniline structureExhibits different reactivity patterns compared to BNPA
3-NitrobenzaldehydeNitro group on benzaldehydeCommonly used in pharmaceuticals

The uniqueness of 2-(2-Bromo-6-nitrophenyl)acetaldehyde lies in its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

Dates

Last modified: 08-17-2023

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